molecular formula C9H17NO B13454089 {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13454089
M. Wt: 155.24 g/mol
InChI Key: MJMFQTPQDWOLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C9H17NO/c1-2-8-3-9(4-8,7-11)6-10-5-8/h10-11H,2-7H2,1H3

InChI Key

MJMFQTPQDWOLMH-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(CNC2)CO

Origin of Product

United States

Preparation Methods

The synthesis of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reduction can be performed using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated analogs.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which {5-Eth

Biological Activity

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound with significant potential in biomedical research, particularly in cancer therapy. Its unique structural characteristics, including a nitrogen atom in the bicyclic framework, contribute to its biological activity. This article explores its biochemical properties, molecular mechanisms, and effects on various cellular processes.

  • Molecular Formula : C10H17NO
  • Molecular Weight : Approximately 181.2 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide

{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol interacts with various biomolecules, influencing metabolic pathways and cellular functions:

  • Enzyme Interaction : The compound acts as both an inhibitor and activator of enzymes involved in metabolic processes. It can bind to enzyme active sites, altering their functionality through mechanisms such as hydrogen bonding and hydrophobic interactions.
  • Cellular Effects : It modulates gene expression related to cell cycle regulation and apoptosis, affecting signaling pathways critical for cellular survival and proliferation.

The compound's biological effects are mediated through specific binding interactions:

  • Inhibition of Monocarboxylate Transporters (MCTs) : {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to inhibit MCTs, which are crucial for lactate transport in cancer cells. This inhibition reduces lactate levels, enhances tumor oxygenation, and subsequently decreases cancer cell proliferation both in vitro and in vivo.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameNotable Properties
3-Azabicyclo[3.1.1]heptan-6-oneInteracts with neurotransmitter systems
2-Azabicyclo[2.2.1]heptaneKnown for analgesic properties; acts on opioid receptors
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-onePotential building block for selective derivatization

Dosage Effects in Animal Models

Research indicates that the effects of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol vary significantly with dosage:

  • Low Doses : Beneficial effects include enhanced metabolic activity and modulation of immune responses.
  • High Doses : Can lead to adverse effects such as cellular stress and organ toxicity, highlighting the need for careful dosage management in therapeutic applications.

Metabolic Pathways

The compound is involved in various metabolic pathways:

  • Cytochrome P450 Metabolism : It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit distinct biological activities.
  • Influence on Metabolite Levels : By modulating key metabolic enzymes, {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can affect overall metabolic balance within cells.

Transport and Distribution

The transport mechanisms of this compound are critical for its biological activity:

  • Transport Proteins : Specific transporters facilitate the uptake of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol across cell membranes.
  • Subcellular Localization : The localization within cellular compartments (e.g., nucleus, mitochondria) affects its interactions with biomolecules and overall activity.

Case Studies

Recent studies have focused on the potential therapeutic applications of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol:

Study 1: Cancer Cell Proliferation Inhibition

A study demonstrated that treatment with {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol significantly reduced the proliferation of various cancer cell lines by inhibiting lactate transport through MCTs.

Study 2: Metabolic Regulation

Another investigation highlighted the compound's role in regulating metabolic pathways associated with tumor growth, suggesting its potential as a novel anti-cancer agent targeting metabolic dysregulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.